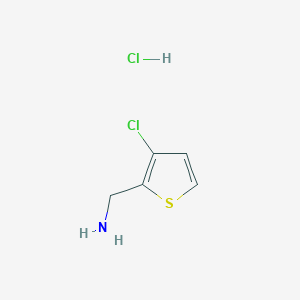
(3-Chlorothiophen-2-yl)methanamine hydrochloride
Overview
Description
(3-Chlorothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H6ClNS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the third position and an amine group at the second position of the thiophene ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorothiophen-2-yl)methanamine hydrochloride typically involves the chlorination of thiophene followed by amination. One common method includes:
Chlorination: Thiophene is chlorinated using a chlorinating agent such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position.
Amination: The chlorinated thiophene is then subjected to nucleophilic substitution with an amine source, such as ammonia (NH3) or an amine derivative, under controlled conditions to form the amine group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorothiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxyl groups, alkyl groups, or other amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), alkyl halides, hydroxylamine (NH2OH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
(3-Chlorothiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (3-Chlorothiophen-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and amine group allows for specific binding interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorothiophen-3-yl)methanamine hydrochloride
- (3-Bromothiophen-2-yl)methanamine hydrochloride
- (3-Fluorothiophen-2-yl)methanamine hydrochloride
Uniqueness
(3-Chlorothiophen-2-yl)methanamine hydrochloride is unique due to the specific positioning of the chlorine atom and amine group on the thiophene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for targeted research applications.
Properties
IUPAC Name |
(3-chlorothiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c6-4-1-2-8-5(4)3-7;/h1-2H,3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZZDRHBGIXWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


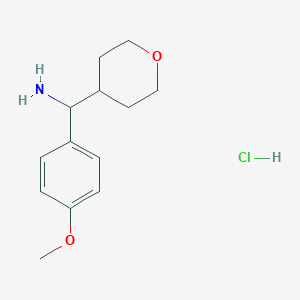
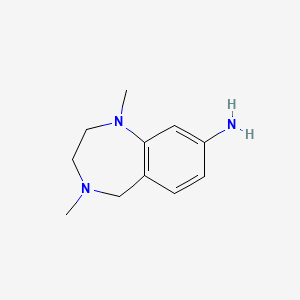
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide hydrochloride](/img/structure/B1430051.png)
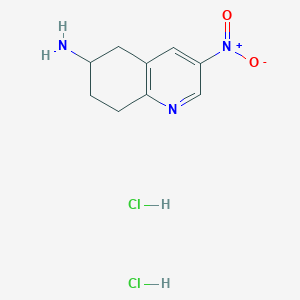
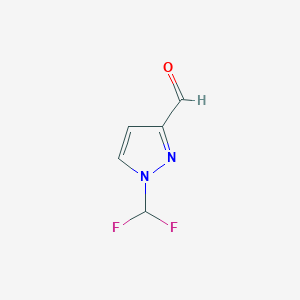
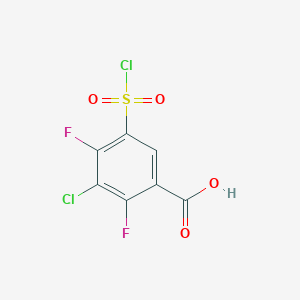
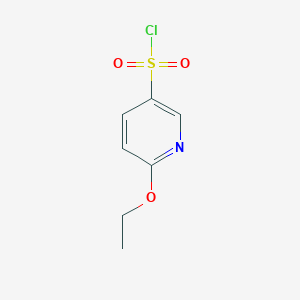
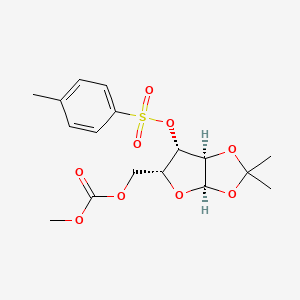
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B1430061.png)
![2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1430062.png)
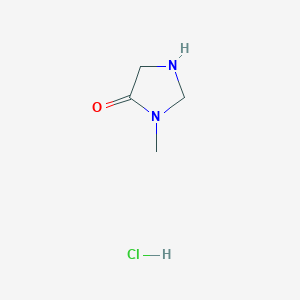
![{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1430065.png)
![4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B1430068.png)
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430070.png)
